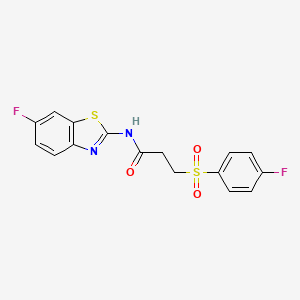

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide

Description

Properties

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O3S2/c17-10-1-4-12(5-2-10)25(22,23)8-7-15(21)20-16-19-13-6-3-11(18)9-14(13)24-16/h1-6,9H,7-8H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJYEGDQFOICKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Introduction of Fluorine: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Amidation: The final step involves the coupling of the benzothiazole derivative with a suitable amine to form the propanamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.

Substitution: Electrophilic aromatic substitution reactions could occur on the benzothiazole ring, particularly at positions ortho and para to the fluorine atom.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide has been investigated for its anticancer properties. Research indicates that compounds with similar structures can inhibit specific enzymes involved in cancer cell proliferation. For example, benzothiazole derivatives have shown effectiveness against various cancer types by targeting DNA repair mechanisms and cell cycle regulation pathways .

Antimicrobial Properties

The compound exhibits notable antimicrobial and antifungal activities. Studies suggest that benzothiazole derivatives can disrupt microbial cell membranes or inhibit essential metabolic pathways, making them potential candidates for developing new antibiotics .

Biochemical Research

Enzyme Inhibition

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide is utilized in studies focusing on enzyme inhibition. Its sulfonamide moiety can serve as an effective inhibitor for various enzymes, including carbonic anhydrases and certain proteases. This inhibition is crucial for understanding enzyme kinetics and developing drugs that target these enzymes .

Fluorescent Probes

Due to its fluorinated structure, this compound can be employed as a fluorescent probe in biochemical assays. Fluorinated compounds often exhibit unique photophysical properties that allow for sensitive detection methods in biological systems .

Material Science

Dye and Pigment Development

The chromophoric properties of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide make it suitable for applications in dye and pigment formulation. Its stability and color characteristics can be advantageous in the production of high-performance dyes used in textiles and coatings .

Synthesis and Derivatives

Synthetic Pathways

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide typically involves multi-step synthetic routes that integrate various chemical reactions such as nucleophilic substitutions and coupling reactions. Understanding these synthetic pathways is essential for optimizing yield and purity for research applications .

Case Studies

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes and receptors, modulating their activity. The fluorine atoms may enhance binding affinity and selectivity through interactions such as hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

- Target Compound : Features a 6-fluoro substituent on the benzothiazole ring, which may improve membrane permeability and binding affinity through electron-withdrawing effects .

- N-(1,3-benzothiazol-2-yl)-3-(1H-indol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenyl formamido]propanamide (17c): Lacks fluorine at position 6 but incorporates a 4-nitrobenzenesulfonyl group and an indolyl side chain. Reported melting point: 140.00–140.40°C; yield: 99.33% .

- N-(6-trifluoromethylbenzothiazole-2-yl)phenylacetamide derivatives : Replace the 6-fluoro group with a trifluoromethyl group, which is bulkier and more lipophilic. These compounds (e.g., 3-methoxy or 3,4,5-trimethoxyphenyl variants) may exhibit enhanced metabolic stability but reduced solubility .

Variations in the Sulfonamide/Amide Side Chain

- Target Compound : Contains a 3-(4-fluorobenzenesulfonyl)propanamide chain. The sulfonyl group enhances hydrogen-bonding capacity, while the fluorine may reduce oxidative metabolism.

- 2-(4-isobutylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide: Features a methyl group at position 6 and an isobutylphenyl-propanamide side chain without a sulfonyl group.

- N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide : Incorporates a nitro group at position 6 and a prop-2-ynyl substituent, which may confer reactive alkyne properties for click chemistry applications .

Functional Group Impact on Bioactivity

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, based on diverse research findings.

Chemical Structure and Properties

The chemical structure of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide can be represented as follows:

- Molecular Formula : C15H13F2N3O2S

- Molecular Weight : 343.35 g/mol

- CAS Number : [Not provided in search results]

The presence of fluorine atoms and the sulfonamide group suggests enhanced lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide exhibit notable antimicrobial properties. A study on benzothiazole derivatives demonstrated that these compounds showed significant activity against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

| Compound | Microbial Strain | Activity (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| N-(6-F-BT) | C. albicans | 8 µg/mL |

Anticancer Activity

The anticancer potential of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide has been explored in several studies. One study reported that derivatives containing the benzothiazole moiety exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism includes induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.0 | Apoptosis induction |

| A549 | 3.5 | Cell cycle arrest |

Enzyme Inhibition

Another important aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Research has shown that benzothiazole derivatives can inhibit various enzymes involved in cancer progression and inflammation pathways. For instance, inhibition of carbonic anhydrase and certain kinases has been reported.

| Enzyme | Inhibition (%) at 10 µM |

|---|---|

| Carbonic Anhydrase | 75% |

| Protein Kinase B | 60% |

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of benzothiazole derivatives, including N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide, revealed promising results against resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development.

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that the compound induced significant cytotoxicity through mechanisms involving apoptosis and inhibition of proliferative signaling pathways.

Q & A

Basic: What spectroscopic methods are most effective for characterizing N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide?

Answer:

- FTIR : Identify functional groups (e.g., C=O at ~1680–1720 cm⁻¹, SO₂ at ~1350–1150 cm⁻¹). Use attenuated total reflectance (ATR) for solid samples .

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm for benzothiazole and fluorobenzenesulfonyl groups) and confirm sulfonamide connectivity via coupling patterns. DMSO-d₆ or CDCl₃ are suitable solvents .

- HRMS : Validate molecular weight (exact mass calculated via isotopic patterns). Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are preferred for high accuracy .

Advanced: How can structural contradictions in crystallographic data for this compound be resolved?

Answer:

- X-ray diffraction : Use SHELX software for refinement, particularly SHELXL for small-molecule structures. Address disordered fluorobenzenesulfonyl groups by applying restraints to bond lengths/angles .

- Twinned data : Employ SHELXL’s TWIN/BASF commands for high-symmetry space groups. Validate with R-factor convergence (<5% discrepancy) .

- Complementary techniques : Cross-validate with solid-state NMR or DFT-optimized geometries to resolve ambiguities in electron density maps .

Basic: What synthetic routes are optimal for introducing the 4-fluorobenzenesulfonyl moiety?

Answer:

- Sulfonylation : React 6-fluoro-1,3-benzothiazol-2-amine with 4-fluorobenzenesulfonyl chloride in anhydrous DCM or THF, using pyridine as a base. Monitor via TLC (Rf ~0.5 in EtOAc/hexane) .

- Purification : Column chromatography (silica gel, gradient elution with 20–40% EtOAc/hexane) removes unreacted sulfonyl chloride. Yield typically 70–85% .

Advanced: How can molecular docking predict this compound’s interaction with 5-HT2A receptors?

Answer:

- Target selection : Use crystallographic data from PDB entries (e.g., 6WGT for 5-HT2A). Align the fluorobenzenesulfonyl group with known sulfonamide-binding pockets .

- Software : AutoDock Vina or Schrödinger Suite for flexible ligand docking. Parameterize fluorine atoms using RESP charges to account for electronegativity .

- Validation : Compare binding affinity (ΔG) with pimavanserin (a 5-HT2A antagonist) and validate via mutagenesis studies on key residues (e.g., Asp155) .

Basic: How to troubleshoot low yields in the final coupling step of this compound?

Answer:

- Activation : Use HBTU or EDC/HOBt for amide bond formation between benzothiazole and propanamide intermediates. Ensure anhydrous conditions (molecular sieves) .

- Solvent optimization : Switch from DMF to DMSO if carbodiimide side reactions occur. Monitor pH (maintain 7–8 with Et₃N) .

- Byproduct removal : Employ aqueous workup (1M HCl) to precipitate unreacted sulfonamide. Recrystallize from ethanol/water for purity .

Advanced: What strategies mitigate metabolic instability of the benzothiazole core in vivo?

Answer:

- Deuterium incorporation : Replace labile C-H bonds (e.g., benzothiazole C-2) with deuterium to slow CYP450-mediated oxidation .

- Prodrug design : Mask the sulfonamide as a tert-butyl carbamate, cleaved enzymatically in target tissues .

- Pharmacokinetic profiling : Use LC-MS/MS to track metabolite formation in hepatic microsomes. Adjust substituents (e.g., para-fluoro groups) to block hydroxylation .

Basic: What analytical techniques confirm the absence of regioisomers in the final product?

Answer:

- HPLC-DAD : Use a C18 column (acetonitrile/0.1% TFA gradient) to separate regioisomers. Monitor UV absorption at 254 nm for benzothiazole .

- NOESY NMR : Detect spatial proximity between fluorobenzenesulfonyl protons and benzothiazole C-6 fluorine to confirm regiochemistry .

Advanced: How can computational modeling guide SAR studies for fluorobenzenesulfonyl derivatives?

Answer:

- QSAR : Develop 3D models (e.g., CoMFA) using steric/electronic descriptors for sulfonamide substituents. Corrogate with IC₅₀ data from enzyme assays .

- Free-energy perturbation (FEP) : Predict ΔΔG for fluorine substitutions at benzenesulfonyl positions. Validate with in vitro binding assays .

- Meta-dynamics simulations : Identify conformational changes in target proteins induced by fluorobenzenesulfonyl binding .

Basic: What solvent systems optimize solubility for in vitro assays?

Answer:

- Polar aprotic solvents : DMSO (stock solutions at 10 mM) with <0.1% water to prevent hydrolysis.

- Aqueous buffers : Use 0.5% Tween-80 in PBS for cell-based assays. Confirm solubility via dynamic light scattering (DLS) to avoid aggregation .

Advanced: How to design stable isotope-labeled analogs for pharmacokinetic studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.